molecular formula C17H20N4O5S B2698552 methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate CAS No. 2034494-21-6

methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate

Cat. No.: B2698552
CAS No.: 2034494-21-6
M. Wt: 392.43
InChI Key: LSWCDKUNEWXAJC-UHFFFAOYSA-N
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Description

Methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate is a synthetic organic compound notable for its diverse applications in scientific research, particularly in chemistry and biology. Its unique structure allows for various chemical reactions and interactions, making it an intriguing subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate typically involves a multi-step organic synthesis process. Key steps include:

  • Formation of the 2-methylpyrimidine-4-yl ether

  • Sulfonylation of the pyrrolidine derivative

  • Carbamate formation

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Techniques such as solvent selection, temperature control, and catalytic processes are fine-tuned to achieve efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions at the pyrimidine ring, potentially altering its pharmacological properties.

  • Reduction: Reduction reactions can target the sulfonyl or carbamate groups, leading to a variety of derivatives.

  • Substitution: Electrophilic and nucleophilic substitutions are possible, particularly at the pyrrolidine and pyrimidine moieties.

Common Reagents and Conditions:

  • Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reducing Agents: Including lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution Reagents: For electrophilic and nucleophilic substitution, reagents like halogens or alkylating agents are commonly used.

Major Products:

  • Oxidation Products: May include various pyrimidine oxides or sulfoxides.

  • Reduction Products: Could result in reduced carbamate or sulfonyl derivatives.

  • Substitution Products: Diverse derivatives depending on the substitution site and reagent used.

Scientific Research Applications

Methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate finds applications across various scientific domains:

Chemistry:

  • Used as a building block for synthesizing more complex molecules.

  • Studies on reaction mechanisms and synthetic pathways.

Biology:

  • Potential use in probing biochemical pathways.

  • Investigations into cell signaling and molecular interactions.

Medicine:

  • Could serve as a lead compound for drug discovery and development.

  • Studies on its pharmacological effects and therapeutic potential.

Industry:

  • Applications in the development of specialty chemicals.

  • Potential use in materials science for developing novel polymers or coatings.

Mechanism of Action

Molecular Targets and Pathways: The compound interacts with various molecular targets, depending on its structure and functional groups. Key pathways may involve:

  • Enzyme Inhibition or Activation: Binding to active sites or allosteric sites of enzymes.

  • Receptor Binding: Interaction with specific cellular receptors, influencing signal transduction pathways.

  • Molecular Interactions: Formation of complexes with other biomolecules, impacting their function and stability.

Comparison with Similar Compounds

  • Pyrimidine-based derivatives: Varying in the substituents on the pyrimidine ring.

  • Sulfonyl-containing compounds: Different sulfonyl groups or varying linkages.

  • Carbamate derivatives: Including a wide range of carbamate structures with different alkyl or aryl groups.

Uniqueness:

  • The specific arrangement of the pyrimidine, pyrrolidine, sulfonyl, and carbamate groups imparts unique reactivity and interaction profiles.

Properties

IUPAC Name

methyl N-[4-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-12-18-9-7-16(19-12)26-14-8-10-21(11-14)27(23,24)15-5-3-13(4-6-15)20-17(22)25-2/h3-7,9,14H,8,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWCDKUNEWXAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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